molecular formula C16H15NO2 B2864546 3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime CAS No. 303995-84-8

3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime

Cat. No.: B2864546
CAS No.: 303995-84-8
M. Wt: 253.301
InChI Key: DJOXEDHUJJDYFH-SFQUDFHCSA-N
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Description

3-[1,1’-biphenyl]-4-yl-3-oxopropanal O-methyloxime is a chemical compound known for its unique structure and diverse applications in various fields of science. This compound features a biphenyl group attached to a 3-oxopropanal moiety, with an O-methyloxime functional group. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,1’-biphenyl]-4-yl-3-oxopropanal O-methyloxime typically involves the reaction of 3-[1,1’-biphenyl]-4-yl-3-oxopropanal with hydroxylamine-O-methyl ether. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction conditions often include moderate temperatures (around 50-70°C) and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1,1’-biphenyl]-4-yl-3-oxopropanal O-methyloxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime ethers or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxime ethers or nitriles.

    Reduction: Amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone oxime: Similar structure but lacks the biphenyl group.

    Acetophenone oxime: Contains a phenyl group instead of a biphenyl group.

    Biphenyl oxime: Lacks the 3-oxopropanal moiety.

Uniqueness

3-[1,1’-biphenyl]-4-yl-3-oxopropanal O-methyloxime is unique due to the presence of both the biphenyl group and the 3-oxopropanal moiety, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of reactions and interact with diverse molecular targets compared to its simpler analogs .

Properties

IUPAC Name

(3E)-3-methoxyimino-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-17-12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOXEDHUJJDYFH-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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